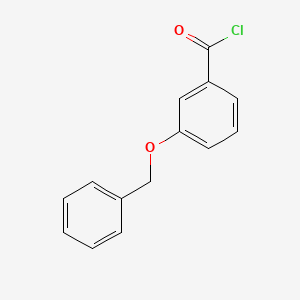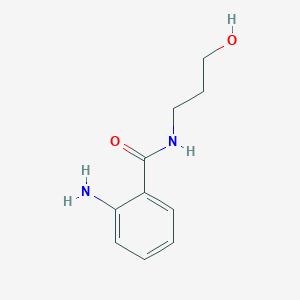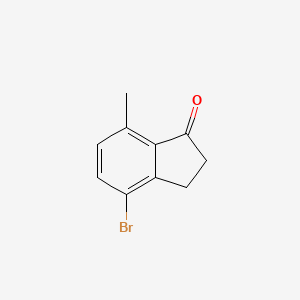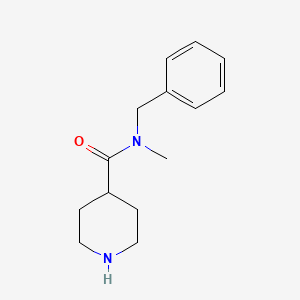
2-メチル-1-(メチルスルホニル)インドリン-5-カルボン酸
説明
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と開発
2-メチル-1-(メチルスルホニル)インドリン-5-カルボン酸は、創薬の分野で重要な化合物です。そのインドールコア構造は、多くの薬理活性分子によく見られるモチーフです。 研究者は、さまざまな生物学的標的に作用する能力により、新しい治療薬の開発におけるその可能性を探求してきました 。 この化合物の汎用性により、がんや感染症など、幅広い疾患の治療につながる可能性のある誘導体の合成が可能になります .
有機合成
有機化学において、この化合物は複雑な分子の合成のための構成単位として役立ちます。 その反応性は、フィッシャーインドール合成などのプロセスを通じて、さまざまなインドール誘導体の形成を可能にします 。 これらの誘導体は、医薬品化学において重要であるだけでなく、天然物の合成やその他の生物活性化合物の合成における中間体としても役立ちます .
プロテオミクス研究
プロテオミクスは、タンパク質の包括的な研究であり、2-メチル-1-(メチルスルホニル)インドリン-5-カルボン酸のような化合物が役立ちます。 これは、プロテオミクス研究ツールの開発に使用され、特定のサンプル内のタンパク質の同定と定量を支援します 。 これは、分子レベルで疾患を理解し、標的治療を開発するために重要な意味を持ちます。
生化学アプリケーション
生化学では、この化合物の誘導体は、酵素反応や細胞プロセスを研究する上で有望であることが示されています。 インドール環系は、トリプトファンやその他の生物活性分子における重要な構成要素であり、代謝経路や酵素基質相互作用を研究するために不可欠です .
薬理学
薬理学的に、2-メチル-1-(メチルスルホニル)インドリン-5-カルボン酸とその誘導体は、その治療特性について調査されています。 これらは、新しい薬の開発に不可欠な抗炎症、鎮痛、抗ウイルス活性を示すことがわかっています 。 さまざまな受容体や生物学的経路のモジュレーションにおけるその役割は、現在も研究中です。
化学工学
化学工学において、この化合物は、プロセス開発と最適化に使用されます。 さまざまな条件下での安定な構造により、反応速度論の研究や、工業規模での生産のための新しい合成ルートの開発に理想的な候補となります .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would be dependent on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound would have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli.
Cellular Effects
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Furthermore, 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reduced inflammation and improved metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound may affect metabolic flux by modulating the activity of key metabolic enzymes . Additionally, it can influence the levels of specific metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7-5-9-6-8(11(13)14)3-4-10(9)12(7)17(2,15)16/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJWHAAEBJJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161565 | |
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-22-8 | |
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)


